molecular formula C10H15N B1605098 3-butylaniline CAS No. 5369-17-5

3-butylaniline

Cat. No. B1605098
Key on ui cas rn: 5369-17-5
M. Wt: 149.23 g/mol
InChI Key: WMIQWIJPGVVMII-UHFFFAOYSA-N
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Patent
US05270309

Procedure details

Treatment of 3-nitrobenzaldehyde (8.2 g) with propyltriphenyl phosphonium bromide (25 g) and n-butyllithium in hexane (64.9 mmol), as described in Example 1a, gave 3-(2-butenyl)nitrobenzene (9.3 g), δ (360 MHz, CDCl3) 1.1 (3H, t, CH3), 2.4 (2H, m, CH2CH3). 5.8 (1H, m, =CH--CH2), 6.3 (1H, m, CH=CH2), 7.2 to 8.0 (4H, m, ArH). Treatment of the above 3-(2-butenyl)nitrobenzene (9.3 g) with hydrogen and palladium on carbon (10%, 0.93 g) as described in Example 1a, gave 3-butylaniline (7.0 g), δ (60 MHz, CDCl2) 0.9 (3H, t, CH3), 1.4 (4H, m, CH2CH2CH3), 2.5 (2H, t, ARCH2), 3.4 (2H, bs, NH2 ) and 6.2 to 7.0 (4H, m, ArH).
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(2-butenyl)nitrobenzene
Quantity
9.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.93 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:6]=[C:7]([N+:11]([O-])=O)[CH:8]=[CH:9][CH:10]=1)[CH:2]=[CH:3][CH3:4].[H][H]>[Pd]>[CH2:1]([C:5]1[CH:6]=[C:7]([CH:8]=[CH:9][CH:10]=1)[NH2:11])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-(2-butenyl)nitrobenzene
Quantity
9.3 g
Type
reactant
Smiles
C(C=CC)C=1C=C(C=CC1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0.93 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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